N-[[4-(4-acetylpiperazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide, also known as ACT-451840, is a novel antimalarial compound. [] It was discovered and developed by Actelion Pharmaceuticals Ltd. [] ACT-451840 exhibits potent activity against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. [] This compound acts through a novel mechanism of action, distinct from existing antimalarial drugs, making it a promising candidate for combating drug-resistant malaria. []
Although ACT-451840 demonstrates potent antimalarial activity, its precise mechanism of action remains unknown. [] Research indicates that it operates through a novel pathway distinct from established antimalarial drugs. [] Further investigations are necessary to elucidate the specific molecular targets and pathways involved in its antimalarial activity.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5